molecular formula CHFS B14481446 Methanethioyl fluoride CAS No. 69700-05-6

Methanethioyl fluoride

Cat. No.: B14481446
CAS No.: 69700-05-6
M. Wt: 64.08 g/mol
InChI Key: OSVFSRQDGXDPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanethioyl fluoride is an organosulfur compound with the chemical formula CHFS It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanethioyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanethiol with a fluorinating agent. For example, the reaction of methanethiol with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound. Another method involves the use of tetrabutylammonium fluoride (TBAF) as a fluorinating reagent, which facilitates the nucleophilic substitution of a suitable precursor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize advanced fluorinating agents and specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methanethioyl fluoride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methanesulfonyl fluoride (CH3SO2F) using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can yield methanethiol (CH3SH) using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Methanesulfonyl fluoride (CH3SO2F).

    Reduction: Methanethiol (CH3SH).

    Substitution: Various substituted thiocarbonyl compounds depending on the nucleophile used.

Scientific Research Applications

Methanethioyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanethioyl fluoride involves its interaction with various molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities, signal transduction pathways, and other cellular processes. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Methanethioyl fluoride can be compared with other similar compounds, such as:

    Methanethiol (CH3SH): A simpler thiol compound with a similar sulfur-containing structure but without the fluorine atom.

    Methanesulfonyl fluoride (CH3SO2F): An oxidized form of this compound with a sulfonyl group (SO2) instead of a thiocarbonyl group.

    Fluoromethane (CH3F): A fluorinated methane compound without the sulfur atom.

Uniqueness: this compound’s unique combination of a thiocarbonyl group and a fluorine atom gives it distinct chemical properties, such as increased reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

CAS No.

69700-05-6

Molecular Formula

CHFS

Molecular Weight

64.08 g/mol

IUPAC Name

methanethioyl fluoride

InChI

InChI=1S/CHFS/c2-1-3/h1H

InChI Key

OSVFSRQDGXDPRD-UHFFFAOYSA-N

Canonical SMILES

C(=S)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.